molecular formula C12H13N3O3S B12717260 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester CAS No. 81960-07-8

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester

Cat. No.: B12717260
CAS No.: 81960-07-8
M. Wt: 279.32 g/mol
InChI Key: TVFIRMGXFYQDAJ-UHFFFAOYSA-N
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Description

The compound "2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester" (CAS: 81960-09-0) is a heterocyclic molecule featuring a fused pyrido-thiazine ring system. Key structural attributes include:

  • Methylimino group at position 2 (N-methyl substituent).
  • Methyl groups at positions 3 and 5.
  • Ethyl ester at position 4.
  • Oxo group at position 2.

Its structural complexity and substituent arrangement influence reactivity, solubility, and biological interactions .

Properties

CAS No.

81960-07-8

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

ethyl 7-methyl-2-(methylamino)-4-oxopyrido[3,2-e][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C12H13N3O3S/c1-4-18-11(17)7-5-8-9(16)15-12(13-3)19-10(8)14-6(7)2/h5H,4H2,1-3H3,(H,13,15,16)

InChI Key

TVFIRMGXFYQDAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(S2)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazine rings, followed by the introduction of the carboxylic acid and ester groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural differences between the target compound and analogs:

Compound Name (CAS or CID) Molecular Formula Key Substituents Structural Features
Target compound (81960-09-0) C₁₄H₁₇N₃O₃S 2-(methylimino), 3,7-dimethyl, 4-oxo, 6-ethyl ester Pyrido-thiazine with imino and ester groups
Butylimino analog (CID 3067751) C₁₆H₂₁N₃O₃S 2-(butylimino), 3,7-dimethyl, 4-oxo, 6-ethyl ester Longer alkyl chain at position 2
Dioxo derivative (CID 3067752) C₁₂H₁₂N₂O₄S 2,4-dioxo, 3,7-dimethyl, 6-ethyl ester Absence of imino group; two oxo substituents
7-Chloro analog (577691-70-4) C₈H₅ClN₂O₃S 7-chloro, 3-oxo, 6-carboxylic acid Halogen substitution; free carboxylic acid
Simplified analog (24331-17-7) C₅H₄N₂O₃S 2-imino, 4-oxo, 6-carboxylic acid No methyl/ester groups; minimal substitution

Key Observations :

  • The dioxo derivative (CID 3067752) lacks hydrogen-bonding capacity from the imino group, which may reduce interactions with biological targets .
Physicochemical Properties

Predicted collision cross-section (CCS) data from mass spectrometry highlights molecular size and shape variations:

Compound (Adduct) m/z CCS (Ų)
Target compound [M+H]+ 336.14 179.0
Butylimino analog [M+H]+ 336.14 179.0
Dioxo derivative [M+H]+ 281.06 161.3

The dioxo derivative has a smaller CCS, reflecting its compact structure compared to the target compound and butylimino analog .

Biological Activity

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester is a complex organic compound that integrates both pyridine and thiazine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N2O4S, with a molecular weight of approximately 293.34 g/mol. Its unique structure consists of a pyridine ring fused with a thiazine ring, alongside carboxylic acid and ester functional groups. These structural features are believed to influence its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to physiological effects that may be beneficial in therapeutic contexts.

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, compounds with the pyrido-thiazine scaffold have shown effectiveness against various bacteria and parasites. In particular, studies have demonstrated that some derivatives inhibit the growth of Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, at concentrations as low as 50 µM .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been highlighted in recent studies. The structural characteristics that allow for interaction with inflammatory pathways suggest that it could be developed into a therapeutic agent for inflammatory diseases.

Case Studies

  • Screening Against T. brucei :
    • A study screened several thiazine derivatives against T. brucei and found that five compounds significantly inhibited parasite growth at a concentration of 50 µM .
    • The mechanism involved interference with cytokinesis in the parasite's cell cycle.
  • Anticancer Activity :
    • Another investigation focused on a series of thiazine derivatives, revealing notable anticancer activity. Compounds were tested against multiple cancer cell lines, showing varying degrees of growth inhibition (GI50) after exposure .
    • The results indicated that some compounds exhibited activity comparable to established chemotherapeutics like doxorubicin.

Research Findings

Study Biological Activity Target Organism/Cell Line Concentration Tested (µM) Outcome
AntimicrobialT. brucei50Strong inhibition
AnticancerVarious cancer cell linesVariesSignificant growth inhibition

Synthesis and Production

The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine derivatives typically involves multi-step organic reactions. Initial steps include the preparation of the pyridine and thiazine rings followed by the introduction of functional groups such as carboxylic acids and esters. Common reagents include sodium hydride and various electrophiles under controlled conditions to optimize yield and purity.

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